N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with significant relevance in medicinal chemistry. This compound is noted for its role as an impurity in the synthesis of Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma. Its structural complexity arises from multiple functional groups and stereocenters, making it an interesting subject for study in both synthetic and medicinal chemistry.
The compound is primarily derived from the synthesis processes involved in creating Bortezomib, specifically through the manipulation of amino acids and pyrazine derivatives. Its chemical structure indicates a connection to various biochemical pathways, particularly those involving protein degradation via the ubiquitin-proteasome system, which is crucial in cancer treatment.
N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can be classified under:
The synthesis of N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions.
The molecular formula for N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is .
The compound possesses a complex three-dimensional structure characterized by:
The stereochemistry is critical for its biological activity, with specific configurations influencing its interaction with biological targets.
N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can participate in several chemical reactions:
These reactions are typically studied using spectroscopic methods to determine kinetics and mechanisms, providing insights into how this compound behaves under various conditions.
As an impurity related to Bortezomib, N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide acts primarily through inhibition of the 26S proteasome. This proteasome is essential for degrading ubiquitinated proteins within eukaryotic cells.
The mechanism involves binding to the active site of the proteasome, preventing it from performing its function of protein degradation. This leads to an accumulation of regulatory proteins that can induce apoptosis in cancer cells.
The compound appears as a solid with a color ranging from white to off-white. It has a relatively high boiling point and density compared to many small organic molecules.
Key chemical properties include:
N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenypropan -2 -yl)pyrazine -2-carboxamide is primarily utilized in research settings focused on:
This compound exemplifies the intricate relationship between chemical structure and biological function, making it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The compound N-((S)-1-(((S)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (CAS: 289472-81-7) exemplifies advanced structural complexity within the pyrazinecarboxamide family. Its molecular architecture incorporates four distinct pharmacophoric elements arranged with precise stereochemical control [3] [5]:
Table 1: Structural Features of Pyrazine-2-carboxamide Derivatives
Structural Element | Role in Molecular Design | Example in Target Compound |
---|---|---|
Pyrazine ring | Aromatic heterocycle with hydrogen-bond acceptors | 2-substituted pyrazine core |
Primary carboxamide | Hydrogen bonding capability | Pyrazine-2-carboxamide group |
Chiral centers | Stereoselective target interactions | (S)-configuration at two carbon atoms |
Hydrophobic moiety | Van der Waals interactions | 3-Phenylpropan-2-yl group |
Aliphatic hydroxy group | Hydrophilicity and H-bond donation | (S)-1-Hydroxy-3-methylbutyl |
This compound demonstrates sophisticated drug design principles through its multiple chiral centers - specifically the (S,S) stereoconfiguration - which creates a three-dimensional structure complementary to specific biological targets. The molecular formula (C₁₉H₂₄N₄O₃) and molecular weight (356.42 g/mol) place it within favorable physicochemical space for bioactive molecules [3] [5]. Its SMILES notation (O=C(C₁=NC=CN=C₁)NC@@HC(NC@@HCC(C)C)=O) and InChIKey (NEIDLJIPMZVISC-RDJZCZTQSA-N) provide unique identifiers capturing its stereochemical complexity [3]. The strategic incorporation of both hydrophobic (phenyl, isobutyl) and hydrophilic (carboxamide, hydroxy) groups creates amphiphilic character essential for membrane penetration and target binding.
The evolution of pyrazinecarboxamides as therapeutic agents accelerated with the discovery of their proteasome inhibitory activity. The historical significance of this compound class is intrinsically linked to the development of bortezomib (Velcade®), the first therapeutic proteasome inhibitor approved by the FDA in 2003 for multiple myeloma [5] [6]. During the extensive optimization of bortezomib, researchers identified several structurally related compounds that emerged as process-related impurities and metabolites in synthesis pathways [5]. The (S,S)-isomer discussed here represents one such critical compound that provided essential structure-activity relationship insights:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1